2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a thiazole ring, a phenyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents such as bromoacetyl bromide in an aqueous medium.
Coupling Reactions: The thiazole derivative is then coupled with 3,5-dimethylphenol and 4-aminobenzenesulfonamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways . The phenyl and acetamide groups may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of a thiazole ring, a phenyl ring, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-9-14(2)11-16(10-13)26-12-18(23)21-15-3-5-17(6-4-15)28(24,25)22-19-20-7-8-27-19/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
ASBIEBLNDKICPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |
Origin of Product |
United States |
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